![molecular formula C10H10N2O2 B1592190 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid CAS No. 27663-72-5](/img/structure/B1592190.png)
3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Descripción general
Descripción
3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is a compound with the CAS Number: 27663-72-5 and a molecular weight of 190.2 . It is an unusual alpha-amino acid with a very potent fluorescent activity and is used as a vehicle for probing the structure and dynamics of protein and peptides .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which includes 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid, has been reported in the literature . These compounds have shown potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic acid can be represented by the linear formula C10H10N2O2 . More detailed structural information may be available in databases such as the NIST Chemistry WebBook .Physical And Chemical Properties Analysis
3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is a solid at room temperature. It has a melting point of 205-206.5°C, a boiling point of 513.9±42.0°C at 760 mmHg, and a flash point of 264.6°C .Aplicaciones Científicas De Investigación
Environmental Toxicology and Exposure Analysis
- Studies on organophosphorus (OP) and pyrethroid (PYR) pesticides have revealed widespread environmental exposure and potential developmental neurotoxicity, highlighting the importance of monitoring and regulating chemical substances in the environment and their impact on human health (Babina et al., 2012).
Pharmacokinetics and Drug Metabolism
- Research into the absorption, metabolism, and excretion of pharmaceutical compounds, such as vildagliptin, a dipeptidyl peptidase 4 inhibitor, demonstrates the complexity of drug metabolism and the role of analytical chemistry in understanding how drugs are processed in the body (He et al., 2009).
Analytical Chemistry in Toxicology
- The development of methods for identifying and quantifying toxic substances, including NPS (New Psychoactive Substances), showcases the application of analytical techniques such as NMR spectroscopy and mass spectrometry in resolving complex toxicological cases (Ameline et al., 2019).
Chemical Peels in Dermatological Treatments
- Pyruvic acid, an α-keto-acid, has been utilized in medium chemical peeling agents for treating conditions like acne scars and photoaging, indicating the compound's role in medical and cosmetic dermatology (Ghersetich et al., 2004).
Human Health Risk Assessments
- The study of polyfluoroalkyl chemicals (PFCs) in human populations, analyzing their impact on cholesterol levels and body weight, exemplifies the application of chemical analysis in assessing potential health risks associated with chemical exposure (Nelson et al., 2009).
Safety And Hazards
The safety information for 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Direcciones Futuras
The development of 1H-pyrrolo[2,3-b]pyridine derivatives, including 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic acid, is a promising area of research, particularly in the context of cancer therapy . These compounds’ potent activities against FGFR1, 2, and 3 suggest potential applications in treating diseases where these receptors play a key role .
Propiedades
IUPAC Name |
3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-9(14)4-3-7-6-12-10-8(7)2-1-5-11-10/h1-2,5-6H,3-4H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPGVYXGFDIWMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CCC(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593909 | |
| Record name | 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
CAS RN |
27663-72-5 | |
| Record name | 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



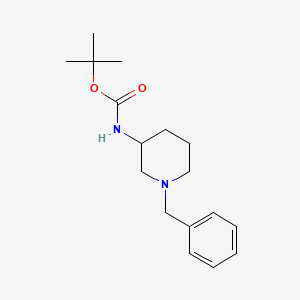
![Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1592108.png)
![4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine](/img/structure/B1592112.png)
![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1592113.png)
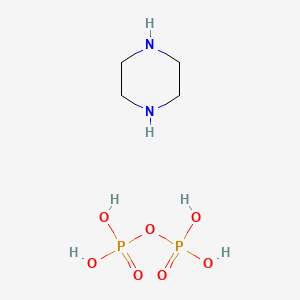
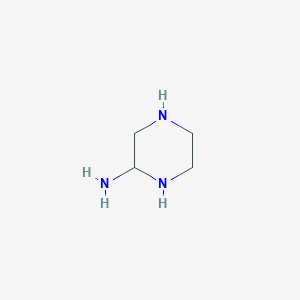

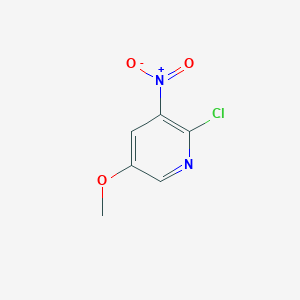
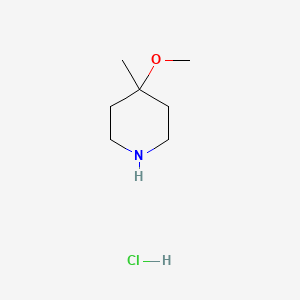


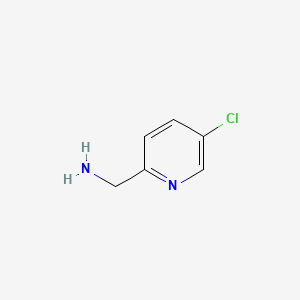
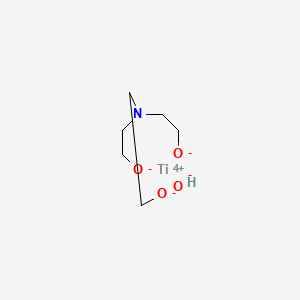
![2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt](/img/structure/B1592129.png)